

Chemical structure and properties of Cimetropium Bromide

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Compound of Interest		
Compound Name:	Cimetropium Bromide	
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An In-depth Technical Guide on the Chemical Structure and Properties of **Cimetropium Bromide**

Introduction

Cimetropium bromide is a semisynthetic quaternary ammonium compound derived from scopolamine.[1] It functions as a potent antispasmodic agent, primarily utilized in the treatment of gastrointestinal (GI) disorders characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS).[1][2] As a muscarinic receptor antagonist, it inhibits acetylcholine-mediated contractions in the digestive tract's smooth muscle, thereby alleviating abdominal pain and cramping.[1][3] Its quaternary ammonium structure limits penetration into the central nervous system, resulting in fewer central side effects compared to tertiary amine antimuscarinics like atropine. This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and the experimental protocols used for its characterization.

Chemical Structure and Physicochemical Properties

Cimetropium bromide is synthesized by reacting scopolamine with cyclopropylmethyl bromide. Its chemical identity and physical characteristics are summarized below.

Table 1: Physicochemical Properties of Cimetropium Bromide



Property	Value	Reference(s)
IUPAC Name	[(1R,2R,4S,5S)-9- (cyclopropylmethyl)-9-methyl- 3-oxa-9- azoniatricyclo[3.3.1.0²,⁴]nonan-	
	7-yl] (2S)-3-hydroxy-2- phenylpropanoate bromide	
CAS Number	51598-60-8	_
Molecular Formula	C21H28BrNO4	_
Molecular Weight	438.36 g/mol	
Appearance	White crystalline powder	
Melting Point	174°C	_
Solubility	Soluble in water and organic solvents like dichloromethane.	_
Partition Coefficient	ALogP: -2.1	_

Mechanism of Action and Signaling Pathway

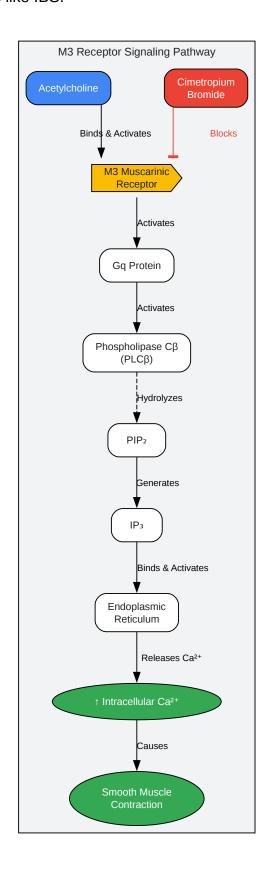
Cimetropium bromide exerts its therapeutic effect through competitive antagonism of muscarinic acetylcholine receptors (mAChRs). It shows a high affinity for the M3 subtype, which is predominantly located on smooth muscle cells within the gastrointestinal tract.

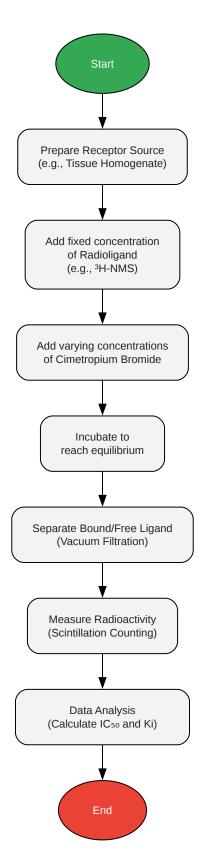
The binding of the neurotransmitter acetylcholine to M3 receptors typically initiates a signaling cascade that leads to muscle contraction. This process involves the activation of a Gq-protein, which in turn stimulates phospholipase $C\beta$ (PLC β). PLC β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP $_2$) into two secondary messengers: inositol trisphosphate (IP $_3$) and diacylglycerol (DAG). IP $_3$ binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca $_2$ +) into the cytoplasm. The resulting increase in intracellular Ca $_2$ + concentration leads to the contraction of smooth muscle.

Cimetropium bromide competitively blocks acetylcholine from binding to the M3 receptor, thereby inhibiting this entire signaling pathway. This blockade prevents the rise in intracellular



Ca²⁺ and results in smooth muscle relaxation, alleviating the spasms and pain associated with conditions like IBS.







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